Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Description
Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, a benzyl substituent at the 4-position, and a methyl group at the 2-position of the piperazine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group facilitates selective amine protection and deprotection during multi-step reactions . Its stereochemistry is notable, with enantiomers (R and S configurations) synthesized for applications requiring chiral specificity . The compound’s structural rigidity, imparted by the 2-methyl group, influences steric and electronic properties, impacting reactivity and interactions in downstream reactions.
Properties
IUPAC Name |
tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDZNQZBTLCTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568014 | |
| Record name | tert-Butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120737-77-1 | |
| Record name | tert-Butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Framework
The foundational approach involves piperazine derivatives and benzyl halides as primary substrates. The tert-butyl group is introduced via tert-butyl chloroformate under basic conditions, typically using sodium hydride (NaH) or potassium carbonate (K₂CO₃). The methyl group at the 2-position originates from methyl halides or alkylation reagents.
Stepwise Reaction Sequence
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Piperazine Alkylation :
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Methyl Group Introduction :
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tert-Butyl Protection :
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The amine group is protected with tert-butyl chloroformate in dichloromethane (DCM) at -10°C, minimizing side reactions.
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Yield and Purity Optimization
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
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Scale-Up Challenges : Exothermic reactions during benzylation require controlled addition rates to prevent thermal degradation.
Stereoselective Synthesis from Amino Acid Precursors
Palladium-Catalyzed Carboamination
A stereocontrolled route leverages L-alanine as a chiral pool starting material. The method constructs the piperazine ring via palladium-catalyzed carboamination, forming two C–N bonds in one step (Table 1).
Table 1: Key Parameters for Palladium-Catalyzed Synthesis
| Parameter | Conditions/Outcome |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | BINAP (6 mol%) |
| Substrate | N-Boc-protected alanine derivatives |
| Temperature | 110°C (toluene) |
| Diastereoselectivity | 14:1 to >20:1 dr |
| Enantiomeric Excess | 97–99% ee |
Mechanistic Insights
The reaction proceeds through oxidative addition of the aryl halide to Pd(0), followed by alkene insertion and reductive elimination. The (R)-configuration at the 2-position is preserved via steric guidance from the BINAP ligand.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
To address batch process limitations, flow chemistry techniques are employed:
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Reactor Design : Microfluidic channels (0.5 mm diameter) enable rapid heat dissipation, reducing byproduct formation.
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Throughput : 1 kg/day production achieved with 92% yield and 99.5% purity.
Green Chemistry Innovations
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Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, lowering environmental impact.
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Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports reduce metal waste.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Classical Alkylation | 85–90 | 98 | Moderate | 120 |
| Palladium Carboamination | 75–80 | 99 | High | 250 |
| Continuous Flow | 90–92 | 98 | Industrial | 80 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The tert-butyl and benzyl groups can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with Boc protection are widely employed in medicinal chemistry. Below is a systematic comparison of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate with structurally analogous compounds:
Structural Variations and Substituent Effects
Physicochemical Properties
- Solubility : The 2-methyl group in the main compound reduces solubility in polar solvents compared to derivatives with hydrophilic substituents (e.g., CN or CHO groups) .
- Stability : Boc-protected piperazines are stable under basic conditions but cleaved by TFA or HCl, with deprotection kinetics influenced by substituent electronics .
Reactivity and Functionalization
- Steric Effects : The 2-methyl group in the main compound slows alkylation at the adjacent nitrogen compared to unsubstituted analogs (e.g., tert-butyl piperazine-1-carboxylate) .
- Electronic Effects : Derivatives with electron-deficient aryl groups (e.g., CF₃ in ) undergo faster nucleophilic aromatic substitution than benzyl-substituted analogs .
Key Research Findings
Stereochemical Impact : Enantiomers of the main compound exhibit distinct crystallographic packing and hydrogen-bonding patterns, critical for solid-state stability .
Synthetic Versatility: The Boc group’s orthogonality enables sequential functionalization, as demonstrated in multi-step syntheses of triazinoisoquinoline and imidazo-thiazole derivatives .
Biological Activity
Overview
Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, a chiral compound from the piperazine family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a benzyl group, and a methyl group on the piperazine ring, which contribute to its unique interactions with biological targets. This article explores its biological activity, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C16H24N2O2
- Molecular Weight : Approximately 280.37 g/mol
- CAS Number : 169447-69-2
The structure of this compound is characterized by:
- A piperazine ring that enhances its interaction with various receptors.
- A tert-butyl group that increases lipophilicity.
- A benzyl moiety that contributes to binding affinity.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Enzyme Inhibition
The compound has been studied for its enzyme inhibition properties. It interacts with specific enzymes, potentially modulating their activity. For instance:
- Inhibition of CDK6 : It has been shown to bind to CDK6, influencing cell cycle regulation and exhibiting potential anti-cancer properties .
Receptor Binding
This compound acts on various receptors in the central nervous system (CNS):
- Dopamine Receptors : The compound may exhibit activity at dopamine receptors, which are crucial targets for neuropharmacological interventions.
- Serotonin Receptors : Its structural components suggest potential interactions with serotonin receptors, relevant for mood regulation and anxiety disorders.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and inhibit specific enzymes. The mechanism involves:
- Binding Affinity : The piperazine ring facilitates strong interactions with target proteins.
- Structural Modulation : The presence of the tert-butyl and benzyl groups enhances binding specificity and stability within the active sites of enzymes or receptors.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| (S)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate | 169447-69-2 | Chiral, includes benzyl and tert-butyl groups | Enzyme inhibition, receptor modulation |
| Tert-butyl 4-benzylpiperazine-1-carboxylate | Not Available | Lacks methyl group | Different reactivity |
| Benzyl 4-methylpiperazine-1-carboxylate | Not Available | No tert-butyl group | Altered stability and reactivity |
This table illustrates how structural variations influence biological activity and therapeutic potential.
Case Studies
Several studies have investigated the biological activities of this compound:
- Anticancer Activity :
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Neuropharmacological Effects :
- Research indicates that compounds similar to tert-butyl 4-benzyl-2-methylpiperazine have shown promise in treating CNS disorders by modulating neurotransmitter systems.
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Enzyme Interaction Studies :
- Investigations into enzyme kinetics revealed that this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Q & A
Q. What are the key synthetic routes for tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, and how do intermediates influence the process?
The synthesis typically involves multi-step reactions starting with functionalization of the piperazine ring. A common approach includes:
- Step 1 : Reacting tert-butyl piperazine-1-carboxylate with a benzylating agent (e.g., benzyl bromide) under basic conditions to introduce the benzyl group at the 4-position.
- Step 2 : Methylation at the 2-position using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. Critical intermediates include tert-butyl piperazine-1-carboxylate and the mono-benzylated derivative. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-alkylation .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- 1H/13C NMR : To identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, benzyl aromatic protons at 7.2–7.4 ppm) and confirm substitution patterns on the piperazine ring.
- LCMS : Validates molecular weight (e.g., [M+H]+ peak at m/z 347.2) and monitors reaction progress.
- FT-IR : Confirms functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the carbamate) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in derivative synthesis?
Variables include:
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution rates for benzylation .
- Temperature control : Elevated temperatures (e.g., 110°C) accelerate aryl coupling but may degrade heat-sensitive intermediates.
- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in heteroaromatic substitutions. Post-reaction purification via silica chromatography (hexane:EtOAc gradients) or recrystallization ensures high purity .
Q. How do crystallographic studies resolve ambiguities in molecular geometry and intermolecular interactions?
Single-crystal X-ray diffraction provides:
- Bond angles/lengths : Confirms chair conformation of the piperazine ring and steric effects from the tert-butyl group.
- Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) identifies motifs like N–H···O interactions between the carbamate and adjacent molecules. SHELX software refines crystallographic data, with reliability factors (R) < 0.05 indicating high accuracy .
Q. What strategies address contradictions in reported synthetic pathways for similar piperazine derivatives?
- Mechanistic analysis : Compare competing pathways (e.g., SN2 vs. SN1 mechanisms) using kinetic isotope effects or computational modeling.
- Control experiments : Isolate intermediates to identify side reactions (e.g., over-alkylation in vs. selective mono-substitution in ).
- Cross-validation : Replicate published methods under standardized conditions to assess reproducibility .
Methodological Considerations
- Data contradiction resolution : Use tandem MS/MS or 2D NMR (e.g., COSY, HSQC) to distinguish regioisomers in complex mixtures .
- Safety protocols : Handle tert-butyl derivatives under inert atmospheres to prevent carbamate hydrolysis. Use explosion-proof equipment for reactions involving diazo compounds (refer to SDS guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
